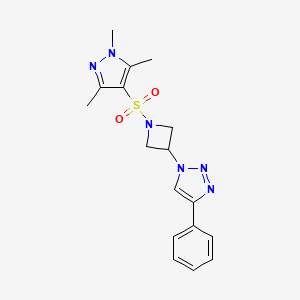
4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine” is a chemical compound with the CAS Number: 1052598-93-2 . It has a molecular weight of 192.2 . The IUPAC name for this compound is 4-fluoro-5-(1H-pyrazol-1-yl)-1,2-benzenediamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9FN4/c10-6-4-7(11)8(12)5-9(6)14-3-1-2-13-14/h1-5H,11-12H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, density, and solubility are not available in the resources .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
A study by Menteşe et al. (2015) demonstrated the rapid and efficient synthesis of a new series of 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)-1H-Benzimidazoles, utilizing 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine as a key intermediate. This compound was prepared from the reduction of 5-fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline, highlighting its role in the synthesis of potentially bioactive benzimidazoles through microwave-assisted reactions (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).
Fluorometric Sensing
Bozkurt and Gul (2018) developed a non-toxic pyrazoline derivative for selective fluorometric detection of Hg2+ ions. This application underscores the utility of 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine derivatives in environmental monitoring and analytical chemistry, offering a promising approach for the detection of heavy metals with high sensitivity and selectivity (Bozkurt & Gul, 2018).
Antipsychotic Agent Synthesis
Research by Wise et al. (1987) explored the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as novel potential antipsychotic agents. This study signifies the therapeutic potential of derivatives synthesized from this compound, indicating their relevance in developing new treatments for psychiatric disorders (Wise et al., 1987).
Antidiabetic Activity
A synthesis and biological evaluation study by Faidallah et al. (2016) on fluoropyrazolesulfonylurea and thiourea derivatives, including those derived from this compound, showcased significant antidiabetic activity. These findings point to the potential of such compounds in the development of new antidiabetic medications (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).
Novel Methodologies in Chemistry
Portilla et al. (2008) reported on the solution-phase and solid-phase synthesis of 1-pyrazol-3-ylbenzimidazoles from derivatives of this compound. This research underscores innovative methodologies for generating libraries of heteroaryl derivatives of benzimidazoles, emphasizing the compound's role in advancing synthetic chemistry techniques (Portilla, Quiroga, Abonía, Insuasty, Nogueras, Cobo, & Mata, 2008).
Eigenschaften
IUPAC Name |
4-fluoro-5-pyrazol-1-ylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-6-4-7(11)8(12)5-9(6)14-3-1-2-13-14/h1-5H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTULUALGFHJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C(=C2)N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2718602.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2718604.png)






![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2718614.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2718618.png)
![4-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2718619.png)
![6-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2718620.png)
![(3Z)-1-benzyl-3-{[(2,3-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2718621.png)